molecular formula C13H14O4 B13750478 4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- CAS No. 49812-94-4

4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl-

Cat. No.: B13750478
CAS No.: 49812-94-4
M. Wt: 234.25 g/mol
InChI Key: RAPPODMWSJOVMS-UHFFFAOYSA-N
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Description

4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- is an organic compound with the molecular formula C13H14O4. It is a derivative of benzofuran, characterized by the presence of two hydroxyl groups at positions 4 and 7, two methyl groups at positions 2 and 3, and a propionyl group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- typically involves the following steps:

Industrial Production Methods

Industrial production of 4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- is unique due to the presence of the propionyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

49812-94-4

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

1-(4,7-dihydroxy-2,3-dimethyl-1-benzofuran-6-yl)propan-1-one

InChI

InChI=1S/C13H14O4/c1-4-9(14)8-5-10(15)11-6(2)7(3)17-13(11)12(8)16/h5,15-16H,4H2,1-3H3

InChI Key

RAPPODMWSJOVMS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C2C(=C(OC2=C1O)C)C)O

Origin of Product

United States

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